molecular formula C9H10N2O2 B14839849 1-(2-Acetyl-5-aminopyridin-4-YL)ethanone

1-(2-Acetyl-5-aminopyridin-4-YL)ethanone

Cat. No.: B14839849
M. Wt: 178.19 g/mol
InChI Key: ICLRWRAJXIBBAG-UHFFFAOYSA-N
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Description

1-(2-Acetyl-5-aminopyridin-4-yl)ethanone is a pyridine-based compound featuring an acetyl group at position 2 and an amino group at position 5 of the pyridine ring. The ethanone (acetyl) moiety at position 4 further enhances its structural complexity. Pyridine derivatives with acetyl and amino substituents are often explored in medicinal chemistry due to their hydrogen-bonding capabilities, which influence solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(2-acetyl-5-aminopyridin-4-yl)ethanone

InChI

InChI=1S/C9H10N2O2/c1-5(12)7-3-9(6(2)13)11-4-8(7)10/h3-4H,10H2,1-2H3

InChI Key

ICLRWRAJXIBBAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-5-aminopyridin-4-YL)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Acetylation: The pyridine derivative undergoes acetylation at the 2-position using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Amination: The acetylated pyridine is then subjected to amination at the 5-position using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-5-aminopyridin-4-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the amino group to an imine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohols or imines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Acetyl-5-aminopyridin-4-YL)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-5-aminopyridin-4-YL)ethanone involves its interaction with molecular targets in biological systems. The acetyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Ethanones

1-(2-Chloro-5-methylpyridin-4-yl)ethanone
  • Molecular Formula: C₈H₈ClNO
  • Substituents: Chloro (position 2), methyl (position 5), ethanone (position 4).
  • Key Properties :
    • Boiling Point: 291.0±40.0 °C (predicted)
    • pKa: -1.15±0.10 (predicted, indicating strong acidity)
    • Density: 1.190±0.06 g/cm³
  • Applications : Chloro and methyl groups may enhance lipophilicity, making it suitable for hydrophobic environments in drug design .
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
  • Structure: Combines a tetrahydro-pyrimidine ring with a fluorophenyl group and ethanone.
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)ethanone
  • Molecular Formula : C₈H₁₁N₃OS
  • Substituents: Thiazolo-pyridine fused ring, amino group, ethanone.
  • Applications : The thiazole ring enhances bioactivity, particularly in antimicrobial or anticancer agents .

Non-Pyridine Ethanone Derivatives

1-(5-Amino-2,4-dihydroxyphenyl)ethanone
  • Molecular Formula: C₈H₉NO₃
  • Substituents: Amino (position 5), hydroxyl (positions 2 and 4), ethanone.
  • Key Properties :
    • Melting Point: 137–142°C (decomposes)
    • Synthesis: Prepared via reduction of nitro precursors using Raney catalyst .
  • Applications : Hydroxyl groups improve water solubility, making it suitable for hydrophilic drug formulations .
Pyriphenox
  • Structure: 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime.
  • Features : The oxime group (N-O) enhances stability against hydrolysis, while dichlorophenyl and pyridinyl groups contribute to pesticidal activity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
1-(2-Acetyl-5-aminopyridin-4-yl)ethanone Not Provided Acetyl (positions 2,4), amino (5) Hypothetical: Enhanced H-bonding, solubility N/A
1-(2-Chloro-5-methylpyridin-4-yl)ethanone C₈H₈ClNO Cl, CH₃, ethanone High lipophilicity; drug design
1-(5-Amino-2,4-dihydroxyphenyl)ethanone C₈H₉NO₃ NH₂, OH, ethanone Water-soluble; synthesis via nitro reduction
Pyriphenox C₁₄H₁₂Cl₂N₂O Cl, pyridinyl, oxime Pesticidal; metabolic stability

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